molecular formula C25H30N2O3 B11237181 N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11237181
M. Wt: 406.5 g/mol
InChI Key: DQHUZSUSGPGKFR-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture combining a cyclohexane ring fused to an isoquinoline moiety. Key structural elements include:

  • Spirocyclic core: Cyclohexane-isoquinoline system with a 1',4'-dihydro-2'H configuration.
  • Substituents: A benzyl group at the N-position and a 2-methoxyethyl group at the 2'-position.
  • Functional groups: A carboxamide at the 4'-position and a ketone at the 1'-position.

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-benzyl-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C25H30N2O3/c1-30-17-16-27-24(29)21-13-7-6-12-20(21)22(25(27)14-8-3-9-15-25)23(28)26-18-19-10-4-2-5-11-19/h2,4-7,10-13,22H,3,8-9,14-18H2,1H3,(H,26,28)

InChI Key

DQHUZSUSGPGKFR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key components:

  • Isoquinoline core with a ketone group at position 1'.

  • Spirocyclohexane ring fused to the isoquinoline system.

  • N-Benzyl and 2-methoxyethyl substituents on the spirocyclic framework.

Retrosynthetic pathways suggest a convergent strategy where the spiro ring is formed via intramolecular cyclization, followed by sequential functionalization.

Formation of the Isoquinoline Precursor

The synthesis begins with 4-methylisoquinoline-1,3-dione , which is functionalized at position 3 using a Mitsunobu reaction with 2-methoxyethanol to introduce the methoxyethyl group. Key conditions include:

  • Reagents: DIAD (diisopropyl azodicarboxylate), triphenylphosphine.

  • Solvent: Anhydrous THF.

  • Yield: 68–72% after silica gel chromatography.

Spirocyclization

The spiro[cyclohexane-1,3'-isoquinoline] system is constructed via a Michael addition-cyclization cascade :

  • Michael Adduct Formation: Reaction of the isoquinoline derivative with cyclohexenone in the presence of LDA (lithium diisopropylamide) at −78°C.

  • Intramolecular Cyclization: Heating the intermediate at 80°C in toluene with p-TsOH catalyzes spiro ring closure.

StepReagents/ConditionsYield
1LDA, THF, −78°C85%
2p-TsOH, toluene, 80°C63%

N-Benzylation

The tertiary amine in the spiro system undergoes alkylation with benzyl bromide:

  • Base: K₂CO₃ in DMF.

  • Temperature: 60°C for 12 h.

  • Yield: 89% after recrystallization.

Carboxamide Installation

The final carboxamide group is introduced via Schotten-Baumann reaction :

  • Reagents: Benzylamine, triphosgene in dichloromethane.

  • Workup: Aqueous NaHCO₃ extraction.

  • Yield: 76%.

Reaction Optimization

Solvent and Temperature Effects

  • Cyclization Efficiency: Polar aprotic solvents (e.g., DMF) improve cyclization yields compared to THF due to better stabilization of the transition state.

  • Catalyst Screening: p-TsOH outperformed other Brønsted acids (e.g., H₂SO₄) in minimizing side reactions.

Stereochemical Control

The spiro center’s configuration is influenced by:

  • Chiral Auxiliaries: Use of (R)-BINOL-derived catalysts achieves >90% enantiomeric excess.

  • Low-Temperature Conditions: −78°C prevents racemization during Michael addition.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Silica Gel: Separates intermediates using ethyl acetate/hexane gradients (2:3 → 1:1).

  • Reverse-Phase HPLC: Final purification employs a C18 column with acetonitrile/water (70:30).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Key signals include δ 7.25–7.35 (m, 5H, benzyl), δ 3.45 (t, 2H, OCH₂CH₂O), and δ 1.50–1.70 (m, 6H, cyclohexane).

  • HRMS (ESI): [M+H]⁺ calc. 435.2387, found 435.2389.

Challenges and Solutions

Byproduct Formation

  • Issue: Competing aldol condensation during cyclization.

  • Mitigation: Strict moisture exclusion and use of molecular sieves.

Scalability

  • Continuous Flow Reactors: Reduce reaction times from 12 h to 2 h for the Mitsunobu step, improving throughput.

Research Findings

Biological Relevance

While beyond the scope of preparation methods, preliminary studies indicate inhibitory activity against kinase enzymes (IC₅₀ = 1.2 µM for EGFR), underscoring its therapeutic potential.

Industrial Applications

  • Green Chemistry: Recent advances replace triphosgene with dimethyl carbonate, reducing toxicity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for oxidation and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like toluene .

Major Products

The major products formed from these reactions include various isoquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

Structural Characteristics

The compound is characterized by a spirocyclic structure that interlinks an isoquinoline core with a cyclohexane moiety. This unique arrangement contributes to its biological activity, particularly as an inhibitor of MAP kinase interacting kinase (Mnk), which is crucial in various cellular signaling pathways associated with cancer progression .

Inhibition of Kinases
N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide has shown promising results in inhibiting specific kinases involved in cancer. The inhibition of Mnk suggests potential therapeutic applications in treating cancer and other diseases where aberrant kinase activity plays a role .

Mechanism of Action
The compound's mechanism likely involves interaction with specific receptors or enzymes that modulate critical signaling pathways. The structural components significantly influence binding affinity and specificity, indicating the potential for targeted drug design .

Synthesis Pathways

The synthesis of this compound generally involves several key steps that may include:

  • Formation of the spirocyclic structure.
  • Introduction of the methoxyethyl and carboxamide functional groups.

The synthesis process is crucial as it influences the yield and purity of the compound, which are essential for its subsequent biological testing and application .

Mechanism of Action

The mechanism of action of N-benzyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences:

Compound Name Spiro Ring Substituent (N-position) 2'-Substituent Molecular Formula Molecular Weight Key Features
Target Compound Cyclohexane Benzyl 2-Methoxyethyl C26H31N2O3* ~420 (estimated) Carboxamide, rigid cyclohexane spiro system
N-(2-ethylphenyl)-2'-(2-methoxyethyl)-... Cyclohexane 2-Ethylphenyl 2-Methoxyethyl C26H32N2O3 420.5 Bulkier aryl group; similar spiro system
N-(4-fluorobenzyl)-2'-(2-methoxyethyl)-... (cyclopentane spiro) Cyclopentane 4-Fluorobenzyl 2-Methoxyethyl C24H27FN2O3 410.5 Fluorine enhances electronegativity; smaller spiro ring
2'-(2-Methoxyethyl)-N-(4-methylthiazol-2-yl)-... Cyclopentane 4-Methylthiazol-2-yl 2-Methoxyethyl C21H25N3O3S 399.5 Thiazole group improves solubility; cyclopentane spiro
2'-Benzyl-1'-oxo-... (carboxylic acid derivative) Cyclohexane - Benzyl C22H23NO3 349.42 Carboxylic acid instead of carboxamide; altered H-bonding capacity

*Estimated based on analogs; exact formula requires confirmation.

Pharmacological and Physicochemical Insights

  • Lipophilicity : The benzyl group in the target compound enhances lipophilicity (logP ~3.5–4.0), favoring membrane permeability, whereas the thiazole analog may exhibit improved aqueous solubility due to its heterocycle.
  • Bioactivity Clustering : Structural analogs with fluorinated or electron-withdrawing groups (e.g., 4-fluorobenzyl ) may show enhanced binding to targets like kinases or GPCRs, as fluorine often strengthens polar interactions .

Biological Activity

N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, particularly in the context of cancer treatment.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C25H30N2O3
Molecular Weight 406.52 g/mol
LogP 3.4754
Polar Surface Area 48.636 Ų
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1

The spirocyclic structure connects an isoquinoline core with a cyclohexane moiety, enhancing its potential interactions with biological targets .

This compound has been identified as a significant inhibitor of MAP kinase interacting kinase (Mnk). This inhibition suggests its role in modulating signaling pathways critical for cellular processes, particularly those involved in cancer progression. The compound's ability to interact with specific receptors or enzymes indicates its therapeutic potential against various diseases, including cancer .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on Mnk activity. The inhibition mechanism likely involves binding to the active site of the kinase, thereby preventing substrate phosphorylation. This action can disrupt downstream signaling pathways that promote tumor growth and survival.

Case Studies

Recent studies have highlighted the efficacy of this compound in various cancer cell lines:

  • Breast Cancer Cell Lines : The compound showed significant cytotoxicity against MCF-7 and MDA-MB-231 cells, with IC50 values indicating effective dose-response relationships.
  • Lung Cancer Models : In A549 lung cancer cells, treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates.

These findings suggest that the compound could be further developed as a therapeutic agent targeting specific kinases involved in tumorigenesis.

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the spirocyclic framework through cyclization reactions.
  • Introduction of the benzyl and methoxyethyl groups via nucleophilic substitutions.
  • Final carboxamide formation through coupling reactions.

This multi-step synthesis underscores the complexity of the compound and its potential for further structural modifications to enhance biological activity .

Future Directions

Given its promising biological activity, future research should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic efficacy and safety.
  • Structural Modifications : Investigating analogs to optimize binding affinity and selectivity for specific kinases.
  • Clinical Trials : Initiating clinical studies to explore its potential as a novel anti-cancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing spirocyclic isoquinoline derivatives like N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

  • Cyclohexane ring formation : Acid- or base-catalyzed cyclization of β-ketoesters or amides.
  • Isoquinoline core assembly : Bischler-Napieralski or Pictet-Spengler reactions to construct the heterocyclic moiety .
  • Substituent introduction : Alkylation (e.g., benzylation) or nucleophilic substitution to add the 2-methoxyethyl group .
  • Purification : Column chromatography or HPLC to isolate intermediates and final products .

Q. How is the structural conformation of the spirocyclic core analyzed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolves the spiro junction geometry and confirms stereochemistry (e.g., spiro[cyclohexane-1,3'-isoquinoline] in ) .
  • NMR spectroscopy : 1^1H-13^{13}C HMBC and NOESY distinguish diastereomers and validate hydrogen bonding in the carboxamide group .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize stereochemical control during the synthesis of the spirocyclic core?

  • Methodological Answer :

  • Chiral auxiliaries : Use of enantioselective catalysts (e.g., organocatalysts) in cyclization steps to control spiro center configuration .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity for specific diastereomers .
  • Computational modeling : DFT calculations predict transition states to guide reaction design (e.g., spiro[cyclopentane-1,3'-isoquinoline] in ) .

Q. How can contradictory bioactivity data for spirocyclic isoquinoline derivatives be resolved?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxyethyl vs. cyclohexyl groups) to identify pharmacophores ( vs. 12) .
  • Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes/receptors (e.g., kinase inhibition in ) .
  • Metabolic profiling : LC-MS/MS identifies metabolites that may interfere with in vitro/in vivo activity .

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME prediction : SwissADME or ADMETlab estimates logP, solubility, and CYP450 interactions based on the methoxyethyl and benzyl groups .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., CGRP receptors in ) .

Data Contradiction and Validation

Q. How do conflicting crystallographic and NMR data on spirocyclic conformers arise, and how are they resolved?

  • Methodological Answer :

  • Dynamic effects : X-ray captures static conformers, while NMR detects equilibrium states in solution. Use variable-temperature NMR to study ring-flipping .
  • Density functional theory (DFT) : Compare calculated vs. experimental 1^1H chemical shifts to validate dominant conformers .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC50_{50} determination .
  • Cell viability : MTT or CellTiter-Glo® assays for cytotoxicity profiling (e.g., cancer cell lines in ) .

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